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Compound of Interest

Compound Name:

(R)-2-((tert-Butoxycarbonyl)

(methyl)amino)-3-methylbutanoic

acid

Cat. No.: B558478 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Boc-

N-methyl-D-Valine, a protected amino acid derivative crucial in peptide synthesis and

pharmaceutical development. This document details its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for these

analytical techniques.

Core Spectroscopic Data
The following sections present the available spectroscopic data for Boc-N-methyl-D-Valine. It is

important to note that while ¹H and ¹³C NMR data for the closely related enantiomer, Boc-N-

methyl-L-Valine, are presented and are spectrally identical to the D-isomer, the IR and Mass

Spectrometry data provided are for the non-N-methylated analogue, Boc-D-Valine, due to the

limited availability of specific data for the N-methylated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon

framework of Boc-N-methyl-D-Valine, respectively.
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¹H NMR Data (Boc-N-methyl-L-Valine)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.1 d 1H α-CH

~2.8 s 3H N-CH₃

~2.2 m 1H β-CH

~1.4 s 9H Boc (t-butyl)

~0.9 d 6H γ-CH₃

¹³C NMR Data (Boc-N-methyl-L-Valine)

Chemical Shift (ppm) Assignment

~176 C=O (acid)

~156 C=O (Boc)

~80 C (Boc quaternary)

~65 α-C

~31 N-CH₃

~30 β-C

~28 CH₃ (Boc)

~19 γ-CH₃

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

following data is for Boc-D-Valine. The N-methylation in Boc-N-methyl-D-Valine would primarily

affect the N-H stretching region.

Characteristic IR Absorptions (Boc-D-Valine)
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (carboxylic acid)

~3370 Medium N-H stretch (urethane)

~2970 Strong C-H stretch (aliphatic)

~1710 Strong C=O stretch (carboxylic acid)

~1690 Strong C=O stretch (urethane)

~1520 Medium N-H bend

~1160 Strong C-O stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The data below is for Boc-D-Valine. The molecular weight of Boc-N-methyl-D-

Valine is 231.29 g/mol .

Mass Spectrometry Data (Boc-D-Valine)

m/z Interpretation

218.1387 [M+H]⁺ (protonated molecule)

162.1 [M - C₄H₈+H]⁺ (loss of isobutylene from Boc)

118.1 [M - Boc+H]⁺ (loss of Boc group)

72.1 [C₄H₁₀N]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

NMR Spectroscopy Protocol
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Sample Preparation: Dissolve approximately 5-10 mg of Boc-N-methyl-D-Valine in 0.5-0.7

mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully

dissolved.

Instrument Setup:

Use a standard 5 mm NMR tube.

Tune and shim the spectrometer to the appropriate nucleus (¹H or ¹³C).

Set the acquisition parameters, including the number of scans, pulse width, and relaxation

delay. For ¹³C NMR, a greater number of scans is typically required.

Data Acquisition: Acquire the spectrum at a constant temperature, typically 25°C.

Data Processing:

Apply Fourier transformation to the raw data.

Phase and baseline correct the spectrum.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol
Sample Preparation:

KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide

(KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a

hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Background Spectrum: Record a background spectrum of the empty sample compartment

(or the clean ATR crystal).
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Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR

spectrum.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as

methanol or acetonitrile.

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization

technique. Electrospray ionization (ESI) is a common method for this type of molecule.

Mass Analysis:

Acquire a full scan mass spectrum to determine the molecular weight of the compound.

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS). Select

the parent ion of interest and subject it to collision-induced dissociation (CID) to generate

fragment ions.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and

characteristic fragment ions.

Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic techniques

described.

Sample Preparation Data Acquisition Data Processing
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Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopy.

Sample Preparation Data Acquisition Data Processing

Prepare Sample
(KBr Pellet or ATR)

Acquire Background
Spectrum

Acquire Sample
Spectrum Subtract Background Analyze Spectrum

Click to download full resolution via product page

Caption: Workflow for IR Spectroscopy.
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Caption: Workflow for Mass Spectrometry.

To cite this document: BenchChem. [Spectroscopic Profile of Boc-N-methyl-D-Valine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b558478#spectroscopic-data-for-boc-n-methyl-d-
valine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b558478?utm_src=pdf-body-img
https://www.benchchem.com/product/b558478?utm_src=pdf-body-img
https://www.benchchem.com/product/b558478?utm_src=pdf-body-img
https://www.benchchem.com/product/b558478#spectroscopic-data-for-boc-n-methyl-d-valine-nmr-ir-mass-spec
https://www.benchchem.com/product/b558478#spectroscopic-data-for-boc-n-methyl-d-valine-nmr-ir-mass-spec
https://www.benchchem.com/product/b558478#spectroscopic-data-for-boc-n-methyl-d-valine-nmr-ir-mass-spec
https://www.benchchem.com/product/b558478#spectroscopic-data-for-boc-n-methyl-d-valine-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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